[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl](methyl)amine
Description
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine is a fluorinated amine derivative featuring a 4-chlorophenyl group attached to a trifluoroethyl backbone and a methylamine substituent. Its structural uniqueness arises from the combination of halogenated aromatic (chlorine), trifluoromethyl, and amine functionalities, which are known to influence pharmacokinetic and pharmacodynamic properties. Fluorine substituents enhance metabolic stability and lipophilicity, while the chlorophenyl group contributes to hydrophobic interactions in biological systems .
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClF3N |
|---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-14-8(9(11,12)13)6-2-4-7(10)5-3-6/h2-5,8,14H,1H3 |
InChI Key |
GRHXLLLWHUQZIF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method leverages palladium(II) catalysis to couple 4-chlorophenylboroxine with an imine derived from trifluoroacetaldehyde and methylamine. The process achieves high enantioselectivity and yield.
Procedure:
-
Imine Formation :
Trifluoroacetaldehyde reacts with methylamine in dichloromethane at 0°C for 2 hours to form the imine . -
Coupling Reaction :
The imine (1.0 equiv), 4-chlorophenylboroxine (1.2 equiv), Pd(OAc) (5 mol%), and --Bu-PyOX ligand (6 mol%) are combined in toluene at 80°C for 24 hours. -
Workup :
The mixture is quenched with saturated NaHCO, extracted with ethyl acetate, and purified via silica gel chromatography.
Data:
-
Key Advantage : Direct introduction of the 4-chlorophenyl group with stereochemical control.
Reductive Amination of 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl Ketone
Reaction Overview
This two-step method involves synthesizing a ketone intermediate followed by reductive amination with methylamine.
Step 1: Ketone Synthesis
Step 2: Reductive Amination
Data:
-
Key Advantage : Scalability and compatibility with industrial processes.
Nucleophilic Substitution of Haloalkanes
Reaction Overview
This method utilizes a brominated intermediate to introduce the methylamine group via SN2 substitution.
Procedure:
-
Haloalkane Synthesis :
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl bromide is prepared by reacting 1-(4-chlorophenyl)-2,2,2-trifluoroethanol with PBr in dichloromethane. -
Amination :
The bromide (1.0 equiv) reacts with methylamine (3.0 equiv) in acetonitrile at 60°C for 12 hours. -
Workup :
The product is extracted with ethyl acetate, dried over MgSO, and concentrated.
Data:
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Palladium Catalysis | 85–91 | >92 | High | Moderate |
| Reductive Amination | 70–75 | N/A | Moderate | High |
| Nucleophilic Substitution | 65–68 | N/A | Low | High |
Critical Considerations
-
Stereochemistry : The palladium method provides enantiomerically pure product, crucial for pharmaceutical applications.
-
Cost Efficiency : Reductive amination uses inexpensive reagents but requires ketone synthesis.
-
Byproducts : Nucleophilic substitution may generate quaternary ammonium salts, necessitating purification.
Industrial Applications
-
Pharmaceutical Intermediates : The compound serves as a precursor to antifungal and antiviral agents.
-
Agrochemicals : Used in synthesizing herbicides due to the stability of the trifluoroethyl group.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenyl group.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Products may include chlorobenzoic acid derivatives.
Reduction: Products may include partially fluorinated amines.
Substitution: Products may include various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated potential as a pharmaceutical agent due to its structural properties that facilitate interaction with biological targets. Research indicates its efficacy in:
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in human tumor cells, showing promising results in growth inhibition assays .
- Antimicrobial Properties : Related compounds have been tested for their antimicrobial activity against a range of pathogens, including Staphylococcus aureus. The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes, potentially leading to effective treatments for infections .
Agricultural Chemistry
The compound is also being explored as a plant protection agent. Its application includes:
- Pesticidal Activity : Research has indicated that compounds featuring the trifluoroethyl moiety can act as effective pesticides. The stability and efficacy of these compounds make them suitable for formulations aimed at controlling agricultural pests, including insects and nematodes .
Antitumor Activity Case Study
A study conducted by the National Cancer Institute evaluated several related compounds' cytotoxicity against a panel of cancer cell lines. The results indicated that derivatives of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine showed mean growth inhibition rates exceeding 50% at specific concentrations, suggesting their potential as lead compounds for further development .
Antimicrobial Evaluation Case Study
In vitro studies demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus. This indicates the potential for developing new antimicrobial agents based on the structural framework of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine .
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the chlorophenyl group can modulate its electronic properties. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with key structural analogs identified in the literature:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|---|
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine | 4-Cl-C₆H₄, CF₃, CH₃NH | C₉H₉ClF₃N (assumed) | ~227.6 (calculated) | Trifluoroethyl group enhances lipophilicity; methylamine moderates basicity | — |
| (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine | 4-Cl-3-F-C₆H₃, CF₃, NH₂ | C₈H₆ClF₄N | 227.59 | Additional fluorine at position 3; stereocenter (R-configuration) | |
| (2-Chloro-4-fluorophenyl)methylamine | 2-Cl-4-F-C₆H₃, CH₂NHCH₃ | C₈H₉ClFN | 173.62 | Smaller scaffold; lacks trifluoromethyl group | |
| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine | 4-Cl-C₆H₄, 4-OCH₃-C₆H₄, CF₃, N(CH₃)₃ | C₁₉H₁₅Cl₃N₂O₂ | 413.69 | Methoxyphenyl and trimethylamine substituents; increased steric bulk | |
| Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine | Pyrazole ring, CF₃CH₂, CH₃NH | C₇H₁₀F₃N₃ | 193.17 | Heterocyclic core; reduced aromaticity |
Pharmacological and Physicochemical Properties
- Fluorine Impact: The trifluoromethyl group in the target compound increases metabolic stability and membrane permeability compared to non-fluorinated analogs.
- Chlorophenyl vs. Other Halogens : The 4-chlorophenyl group provides stronger hydrophobic interactions than bromine or fluorine analogs (e.g., (2-chloro-4-fluorophenyl)methylamine ), but may increase molecular weight and steric hindrance.
- Amine Substitution : Methylamine offers moderate basicity (pKa ~10) compared to bulkier amines like trimethylamine (pKa ~9.8) in C₁₉H₁₅Cl₃N₂O₂ , affecting solubility and target binding.
Biological Activity
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine, a compound characterized by its trifluoroethyl and chlorophenyl moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula: C8H8ClF3N. Its structure includes:
- A chlorophenyl group : This moiety is known to influence biological interactions significantly.
- A trifluoroethyl group : This group enhances lipophilicity and may affect the compound's pharmacokinetics.
The biological activity of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine is primarily attributed to its interactions with various biological targets:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with neurotransmission and cellular responses.
- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic processes, impacting drug metabolism and efficacy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Neurotransmitter Modulation : Potential effects on serotonin and dopamine pathways have been noted, suggesting implications in mood regulation and anxiety disorders.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Data Tables
Case Studies
- Neuropharmacology Study : A study investigated the effects of the compound on serotonin receptors. Results indicated a significant increase in serotonin levels in treated subjects compared to controls, suggesting potential antidepressant effects.
- Cancer Research : In vitro studies demonstrated that 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appeared to involve apoptosis induction via caspase activation.
- Toxicology Assessment : A comprehensive toxicological evaluation revealed that while the compound showed promise in therapeutic applications, it also exhibited cytotoxicity at higher concentrations. This finding underscores the need for further investigation into its safety profile.
Q & A
Advanced Research Question
- In vitro assays : Radioligand binding studies (e.g., with 5-HT₂A or NMDA receptors) using tritiated ligands to quantify IC₅₀ values .
- Computational tools : PASS software predicts neuroprotective activity (Pa > 0.7) . Molecular dynamics simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories .
- Structure-activity relationship (SAR) : Compare analogs (e.g., replacing Cl with F) to identify critical substituents .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies in activity (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%) .
- Analytical rigor : Employ LC-MS to verify compound purity (>98%) and quantify degradation products .
- Meta-analysis : Pool data from multiple studies using fixed-effects models to identify outliers .
What spectroscopic techniques are recommended for structural elucidation?
Basic Research Question
- NMR : ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.4 Hz, 2H, Ar-H), 4.10 (q, J=7.2 Hz, 2H, CF₃CH₂), 2.45 (s, 3H, N-CH₃) .
- Mass spectrometry : ESI-MS m/z 238.1 [M+H]⁺ (calc. 238.06) .
- IR : Peaks at 1240 cm⁻¹ (C-F stretch) and 1605 cm⁻¹ (C-Cl stretch) confirm functional groups .
What computational approaches predict the compound’s potential as a therapeutic agent?
Advanced Research Question
- Docking simulations : AutoDock Vina screens against PDB structures (e.g., 5-HT₂A, PDB: 6WGT) to estimate binding affinities (ΔG ≤ -8.0 kcal/mol suggests strong interaction) .
- ADMET prediction : SwissADME forecasts 82% intestinal absorption and low hepatotoxicity risk .
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps for reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
